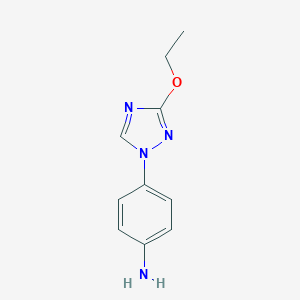
4-(3-Ethoxy-1H-1,2,4-triazol-1-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Ethoxy-1H-1,2,4-triazol-1-yl)aniline, also known as EEAT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EEAT is a triazole-based compound that has been synthesized through a number of methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In
Wirkmechanismus
The mechanism of action of 4-(3-Ethoxy-1H-1,2,4-triazol-1-yl)aniline is not fully understood, but it is believed to involve the inhibition of protein kinases, which are involved in a number of cellular processes, including cell growth and differentiation. 4-(3-Ethoxy-1H-1,2,4-triazol-1-yl)aniline has been shown to selectively inhibit the activity of certain protein kinases, including Akt and ERK, which are involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
4-(3-Ethoxy-1H-1,2,4-triazol-1-yl)aniline has been shown to exhibit anti-cancer activity against a number of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the proliferation of vascular smooth muscle cells, which are involved in the development of atherosclerosis. In addition, 4-(3-Ethoxy-1H-1,2,4-triazol-1-yl)aniline has been shown to exhibit anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3-Ethoxy-1H-1,2,4-triazol-1-yl)aniline has a number of advantages for use in lab experiments, including its ease of synthesis, high yield, and purity. It is also a versatile compound that can be used as a starting material for the synthesis of other compounds. However, one limitation of 4-(3-Ethoxy-1H-1,2,4-triazol-1-yl)aniline is its relatively low solubility in water, which may make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on 4-(3-Ethoxy-1H-1,2,4-triazol-1-yl)aniline, including the development of new compounds based on its structure, the investigation of its mechanism of action, and the exploration of its potential applications in various fields. One area of particular interest is the development of new anti-cancer drugs based on 4-(3-Ethoxy-1H-1,2,4-triazol-1-yl)aniline, which has shown promising activity against a number of cancer cell lines. In addition, the use of 4-(3-Ethoxy-1H-1,2,4-triazol-1-yl)aniline as a building block for the synthesis of new materials with specific properties is an area of active research.
Synthesemethoden
4-(3-Ethoxy-1H-1,2,4-triazol-1-yl)aniline can be synthesized through a number of methods, including the reaction of 4-nitroaniline with ethyl orthoformate, followed by reduction with sodium dithionite and cyclization with hydrazine hydrate. Another method involves the reaction of 4-nitroaniline with ethyl cyanoacetate, followed by reduction with lithium aluminum hydride and cyclization with hydrazine hydrate. Both methods have been used to successfully synthesize 4-(3-Ethoxy-1H-1,2,4-triazol-1-yl)aniline with high yields and purity.
Wissenschaftliche Forschungsanwendungen
4-(3-Ethoxy-1H-1,2,4-triazol-1-yl)aniline has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 4-(3-Ethoxy-1H-1,2,4-triazol-1-yl)aniline has been shown to exhibit anti-cancer activity against a number of cancer cell lines, including breast, lung, and colon cancer. It has also been studied as a potential inhibitor of protein kinases, which are involved in a number of cellular processes, including cell growth and differentiation.
In materials science, 4-(3-Ethoxy-1H-1,2,4-triazol-1-yl)aniline has been investigated as a potential building block for the synthesis of functional materials, including polymers and metal-organic frameworks. Its unique triazole-based structure makes it an attractive candidate for the design of new materials with specific properties.
In organic synthesis, 4-(3-Ethoxy-1H-1,2,4-triazol-1-yl)aniline has been used as a starting material for the synthesis of other compounds, including triazole-based dyes and fluorescent probes. Its versatility and ease of synthesis make it a valuable tool for the development of new compounds with potential applications in a variety of fields.
Eigenschaften
CAS-Nummer |
158895-50-2 |
|---|---|
Produktname |
4-(3-Ethoxy-1H-1,2,4-triazol-1-yl)aniline |
Molekularformel |
C10H12N4O |
Molekulargewicht |
204.23 g/mol |
IUPAC-Name |
4-(3-ethoxy-1,2,4-triazol-1-yl)aniline |
InChI |
InChI=1S/C10H12N4O/c1-2-15-10-12-7-14(13-10)9-5-3-8(11)4-6-9/h3-7H,2,11H2,1H3 |
InChI-Schlüssel |
RLDWSHYZLZYDRG-UHFFFAOYSA-N |
SMILES |
CCOC1=NN(C=N1)C2=CC=C(C=C2)N |
Kanonische SMILES |
CCOC1=NN(C=N1)C2=CC=C(C=C2)N |
Synonyme |
Benzenamine, 4-(3-ethoxy-1H-1,2,4-triazol-1-yl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,5S)-2-[3-[[2-[(Tert-butyldimethylsilyl)oxy]ethyl]sulfonyl]-5-methoxy-4-propoxyphenyl]-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran](/img/structure/B115506.png)
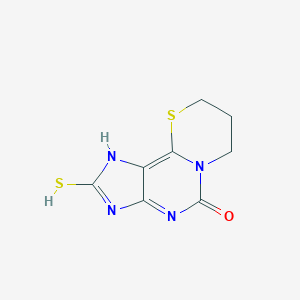
![4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanone](/img/structure/B115510.png)
![7-Methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B115516.png)

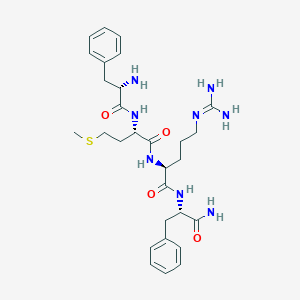
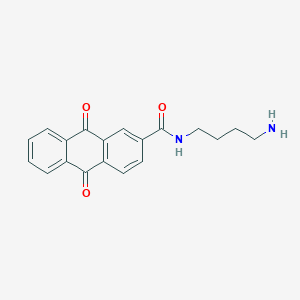
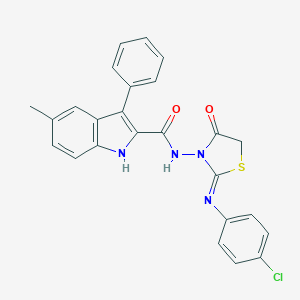
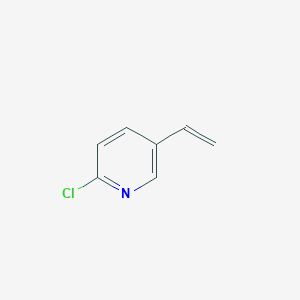
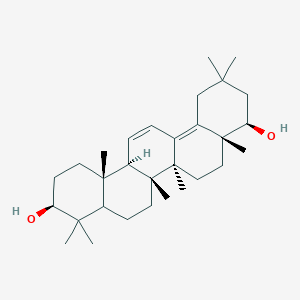

![8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B115536.png)
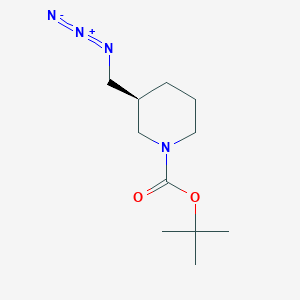
![[(2,5-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B115539.png)